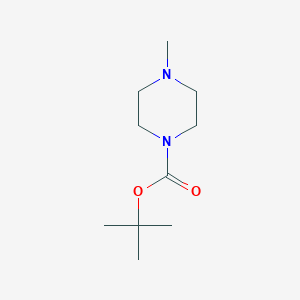

1-Boc-4-methylpiperazine

Description

Properties

IUPAC Name |

tert-butyl 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDYFMIDIQXELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464713 | |

| Record name | 1-Boc-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53788-49-1 | |

| Record name | 1-Boc-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Boc-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1-Boc-4-methylpiperazine (tert-butyl 4-methylpiperazine-1-carboxylate). The information presented herein is intended to support research and development activities by providing essential data on the compound's characteristics, synthesis, and handling.

Core Physicochemical Properties

1-Boc-4-methylpiperazine is a derivative of piperazine and serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its Boc (tert-butoxycarbonyl) protecting group makes it a versatile building block in medicinal chemistry.[1] The compound typically appears as a colorless oil.[2][3][4]

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C10H20N2O2[2][3] |

| Molar Mass | 200.28 g/mol [2][3] |

| Appearance | Colorless Oil[2][3][4] |

| Boiling Point | 254.8 ± 33.0 °C (Predicted)[2][3][4] |

| Density | 1.023 ± 0.06 g/cm³ (Predicted)[2][3][4] |

| pKa | 6.90 ± 0.10 (Predicted)[2][3] |

| Flash Point | 107.9 °C[3] |

| Refractive Index | 1.474[3][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[2][5][6] |

| Storage Temperature | 2-8°C[2][5][6] |

Experimental Protocols

Synthesis of 1-Boc-4-methylpiperazine

The following protocol describes a common method for the synthesis of 1-Boc-4-methylpiperazine via the N-Boc protection of 1-methylpiperazine.

Materials:

-

1-methylpiperazine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine solution

-

Silica gel

-

Water

Procedure:

-

Under ice-cooling, add di-tert-butyl dicarbonate (1.5 equivalents) to a solution of 1-methylpiperazine (1.0 equivalent) in tetrahydrofuran (THF).[3][4]

-

Stir the reaction mixture at room temperature for 2 hours.[3][4]

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC).[3][4]

-

Once the reaction is complete, concentrate the solution under reduced pressure.[3][4]

-

Add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).[3][4]

-

Wash the combined organic layers with a brine solution.[3][4]

-

Concentrate the organic layer under reduced pressure to obtain the crude product.[3][4]

-

Purify the crude product using silica gel column chromatography to yield 1-Boc-4-methylpiperazine.[3][4]

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical relationship of 1-Boc-4-methylpiperazine.

References

In-Depth Technical Guide: 1-Boc-4-methylpiperazine (CAS 53788-49-1)

A Core Building Block for Modern Drug Discovery

This technical guide provides a comprehensive overview of 1-Boc-4-methylpiperazine, a key building block for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, safety information, and its critical role in the synthesis of various pharmaceutical agents, supported by detailed experimental protocols and pathway visualizations.

Core Properties and Specifications

1-Boc-4-methylpiperazine, systematically named tert-butyl 4-methylpiperazine-1-carboxylate, is a colorless oil widely used in organic synthesis.[1][2] Its structure features a piperazine ring with a Boc (tert-butyloxycarbonyl) protecting group on one nitrogen and a methyl group on the other, making it an ideal intermediate for the controlled introduction of a 4-methylpiperazine moiety into target molecules.

Table 1: Physicochemical Properties of 1-Boc-4-methylpiperazine

| Property | Value | Reference(s) |

| CAS Number | 53788-49-1 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molar Mass | 200.28 g/mol | [1] |

| Appearance | Colorless Oil | [1][2] |

| Density | 1.023 ± 0.06 g/cm³ (Predicted) | [1] |

| Boiling Point | 254.8 ± 33.0 °C (Predicted) | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [1] |

| Storage Temperature | 2-8°C | [1] |

Safety and Handling

Proper handling of 1-Boc-4-methylpiperazine is crucial to ensure laboratory safety. The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3]

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement | Reference(s) |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash hands thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles with side-shields.[3]

-

Hand Protection: Wear compatible chemical-resistant gloves.[3]

-

Skin and Body Protection: Wear impervious clothing.[3]

-

Respiratory Protection: Use a suitable respirator in well-ventilated areas.[3]

In case of accidental exposure, follow standard first-aid measures and seek medical attention.[3][4] Spills should be contained and cleaned up using absorbent materials, and the area should be well-ventilated.[4]

Key Synthetic Applications and Experimental Protocols

1-Boc-4-methylpiperazine is a versatile reagent in organic synthesis, primarily utilized in reactions that leverage its protected and unprotected nitrogen atoms. The two most common and critical transformations are the Buchwald-Hartwig amination to form a C-N bond at the unprotected nitrogen, followed by the deprotection of the Boc group to reveal a reactive secondary amine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[5][6] This reaction is fundamental in medicinal chemistry for synthesizing N-aryl piperazines, a common scaffold in many biologically active compounds.[5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with 1-Boc-4-methylpiperazine

This protocol provides a general framework for the coupling reaction. Specific conditions may need to be optimized based on the nature of the aryl halide.

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 equiv.), 1-Boc-4-methylpiperazine (1.2-1.5 equiv.), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv.).[5]

-

Catalyst Preparation: In a separate vial, dissolve the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., XantPhos or RuPhos) in a small amount of anhydrous solvent (e.g., toluene or dioxane).[5]

-

Reaction Execution: Add the anhydrous solvent to the Schlenk tube containing the reactants, followed by the catalyst solution via syringe. Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110°C).[7]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-N'-Boc-4-methylpiperazine.[5]

Caption: Buchwald-Hartwig amination workflow.

Boc Deprotection

The Boc protecting group is readily removed under acidic conditions to yield the free secondary amine, which can then undergo further functionalization. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are commonly used for this purpose.[8][9]

Experimental Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

-

Reaction Setup: Dissolve the N-Boc-protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask at 0°C.[9]

-

Reagent Addition: Slowly add TFA to the stirred solution. A common ratio is a 1:1 mixture of TFA and DCM.[9]

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.[9]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[9]

-

Work-up:

-

Remove the solvent and excess TFA under reduced pressure.[9]

-

To obtain the free base, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.[8]

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[8]

-

-

Isolation: Filter and concentrate the organic layer under reduced pressure to obtain the deprotected piperazine.[8]

Caption: Boc deprotection workflow.

Applications in Drug Discovery and Development

The 4-methylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. 1-Boc-4-methylpiperazine serves as a crucial starting material for the synthesis of these complex molecules.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is an enzyme that degrades the endocannabinoid anandamide.[10] Inhibiting FAAH increases anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects.[1][4] This makes FAAH a promising target for the treatment of pain, anxiety, and neurodegenerative diseases.[1][3] Piperazine-containing compounds have been developed as potent and selective FAAH inhibitors.[2]

Signaling Pathway: Endocannabinoid System and FAAH Inhibition

Inhibition of FAAH prevents the breakdown of anandamide (AEA), leading to its accumulation.[10] This enhances the activation of cannabinoid receptors (CB1 and CB2), which in turn modulates neurotransmitter release and reduces neuronal excitability.[1][3]

Caption: FAAH inhibition signaling pathway.

PARP Inhibitors: Olaparib

Olaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, particularly for cancers with BRCA mutations.[11][12] The synthesis of Olaparib involves intermediates that can be prepared using piperazine derivatives. While the direct use of 1-Boc-4-methylpiperazine is not explicitly detailed in all published routes, the synthesis of the core piperazine-containing fragment is a key step where analogous building blocks are employed.[11][13] The general strategy involves the coupling of a piperazine derivative to a phthalazinone core.[11]

Janus Kinase (JAK) Inhibitors

JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers.[14][15] The synthesis of some JAK inhibitors, such as abrocitinib, involves the incorporation of a piperazine or piperidine moiety, highlighting the importance of piperazine-containing building blocks in this therapeutic area.[14][16] The piperazine ring often serves as a key linker or pharmacophoric element in these molecules.[17]

Conclusion

1-Boc-4-methylpiperazine is a cornerstone of modern medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex pharmaceutical agents. Its well-defined reactivity, particularly in Buchwald-Hartwig amination and subsequent Boc deprotection, allows for the efficient incorporation of the 4-methylpiperazine scaffold into a wide range of drug candidates. From FAAH inhibitors for neurological disorders to PARP and JAK inhibitors for oncology and autoimmune diseases, the applications of this building block continue to expand, underscoring its importance in the development of novel therapeutics. This guide provides the essential technical information for researchers to effectively and safely utilize 1-Boc-4-methylpiperazine in their drug discovery endeavors.

References

- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 12. medkoo.com [medkoo.com]

- 13. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]

- 16. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

1-Boc-4-methylpiperazine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-methylpiperazine, also known as tert-butyl 4-methylpiperazine-1-carboxylate, is a key heterocyclic building block widely employed in the field of organic synthesis, particularly in medicinal chemistry and drug discovery. Its unique structural features, combining a piperazine core with a sterically demanding tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a methyl group on the other, render it an invaluable synthon for the introduction of the N-methylpiperazine moiety into target molecules. This guide provides a comprehensive overview of its properties, synthesis, and diverse applications, complete with experimental protocols and graphical representations of key processes.

Physicochemical and Spectroscopic Data

1-Boc-4-methylpiperazine is typically a colorless oil.[1] A summary of its key physicochemical and spectroscopic properties is presented below for easy reference.

Table 1: Physicochemical Properties of 1-Boc-4-methylpiperazine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |

| Molar Mass | 200.28 g/mol | [2] |

| Appearance | Colorless Oil | [1] |

| Density | 1.023 ± 0.06 g/cm³ (Predicted) | [2] |

| Boiling Point | 254.8 ± 33.0 °C at 760 mmHg (Predicted) | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [2][3] |

| pKa | 6.90 ± 0.10 (Predicted) | [2] |

Table 2: Spectroscopic Data of 1-Boc-4-methylpiperazine

| Data Type | Key Features | Reference(s) |

| ¹H NMR | The spectrum is characterized by signals corresponding to the tert-butyl protons, the methyl protons, and the methylene protons of the piperazine ring. | [1] |

| ¹³C NMR | The spectrum shows characteristic peaks for the carbons of the Boc group, the methyl group, and the piperazine ring. | [1] |

| Mass Spectrometry | The exact mass is reported as 200.152477885. | [1] |

Synthesis of 1-Boc-4-methylpiperazine

The most common and straightforward synthesis of 1-Boc-4-methylpiperazine involves the selective protection of one of the nitrogen atoms of N-methylpiperazine using di-tert-butyl dicarbonate (Boc₂O).

Caption: Synthetic scheme for 1-Boc-4-methylpiperazine.

Experimental Protocol: Synthesis of 1-Boc-4-methylpiperazine[1]

-

Reaction Setup: To a solution of N-methylpiperazine (1.00 g, 10.0 mmol) in tetrahydrofuran (10 mL), add di-tert-butyl dicarbonate (3.48 mL, 15.0 mmol) under ice-cooling.

-

Reaction Execution: Stir the reaction mixture at room temperature for 2 hours.

-

Work-up and Purification: Concentrate the solution under reduced pressure. The resulting residue is then subjected to silica gel column chromatography to afford the pure product.

-

Product Isolation: The fractions containing the desired compound are collected, concentrated, and dried under reduced pressure to yield 1-Boc-4-methylpiperazine.

Applications in Organic Synthesis

The strategic placement of the Boc protecting group allows for the selective functionalization of the secondary amine in 1-Boc-4-methylpiperazine. This makes it a valuable precursor in multi-step syntheses.

Buchwald-Hartwig Amination

A primary application of 1-Boc-4-methylpiperazine is in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is instrumental in forming N-aryl piperazine moieties, which are common pharmacophores in drug candidates.[4]

Caption: Experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: General Buchwald-Hartwig Amination[4]

-

Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv.), 1-Boc-4-methylpiperazine (1.2-1.5 equiv.), and the base (e.g., sodium tert-butoxide, 1.4-2.0 equiv.). In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XantPhos) in a small amount of the reaction solvent.

-

Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction Execution: Add the anhydrous solvent (e.g., toluene or dioxane) to the Schlenk tube, followed by the catalyst solution via syringe. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-4-methylpiperazine.

Synthesis of PROTACs and Other Bioactive Molecules

1-Boc-4-methylpiperazine is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutics designed to induce the degradation of specific proteins.[5][6] The piperazine moiety often forms part of the linker connecting the target protein binder and the E3 ligase ligand.[7][8] The synthesis typically involves the initial coupling of 1-Boc-4-methylpiperazine to one of the ligands, followed by deprotection of the Boc group and subsequent attachment of the second ligand.

Caption: Logical flow for PROTAC synthesis.

Experimental Protocol: Boc Deprotection in PROTAC Synthesis[6][8]

-

Reaction Setup: Dissolve the Boc-protected intermediate in dichloromethane (DCM).

-

Deprotection: Add trifluoroacetic acid (TFA) (10-20% v/v) to the solution at 0 °C.

-

Reaction Execution: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Neutralization: To obtain the free amine for the subsequent coupling step, dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

Conclusion

1-Boc-4-methylpiperazine has established itself as a cornerstone building block in contemporary organic synthesis. Its utility in constructing complex molecules, particularly in the realm of pharmaceuticals, is well-documented. The straightforward synthetic accessibility and the ability to undergo selective functionalization after deprotection ensure its continued importance in the development of novel therapeutics, including the burgeoning field of targeted protein degradation. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this versatile synthon in their synthetic endeavors.

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. 1-Boc-4-methylpiperazine CAS#: 53788-49-1 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Synthesis of N-Methylpiperazine from 1-Boc-4-methylpiperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-methylpiperazine from its tert-butyloxycarbonyl (Boc)-protected precursor, 1-Boc-4-methylpiperazine. The primary focus of this document is the deprotection of the Boc group, a critical step in many organic syntheses. This guide details the most common and effective protocols, presents quantitative data, and offers visual representations of the synthetic pathways and experimental workflows.

Introduction

N-methylpiperazine is a crucial building block in the pharmaceutical industry, forming the core scaffold of numerous drugs. Its synthesis often involves the use of a protecting group strategy to selectively functionalize the piperazine ring. The Boc group is a widely used amine protecting group due to its stability in various reaction conditions and its facile removal under acidic conditions. The conversion of 1-Boc-4-methylpiperazine to N-methylpiperazine is a fundamental deprotection reaction. This guide explores the two most prevalent methods for this transformation: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in an organic solvent.

Synthesis of the Starting Material: 1-Boc-4-methylpiperazine

The starting material, 1-Boc-4-methylpiperazine, is typically synthesized by the reaction of N-methylpiperazine with di-tert-butyl dicarbonate (Boc)₂O. This reaction is generally high-yielding.

Reaction Scheme:

Caption: Synthesis of 1-Boc-4-methylpiperazine.

A representative experimental protocol involves dissolving N-methylpiperazine in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), followed by the addition of di-tert-butyl dicarbonate. The reaction is typically stirred at room temperature. One specific literature procedure reports a quantitative yield for this reaction.

Deprotection of 1-Boc-4-methylpiperazine to N-methylpiperazine

The removal of the Boc protecting group is the core of the synthesis of N-methylpiperazine from 1-Boc-4-methylpiperazine. This is an acid-catalyzed reaction that proceeds through the formation of a carbamic acid intermediate, which then decarboxylates to yield the free amine.

Caption: General mechanism of Boc deprotection.

Two primary methods are widely employed for this deprotection, each with its own set of advantages and considerations.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and effective method for Boc deprotection.[1]

Experimental Protocol:

A detailed workflow for this procedure is outlined below:

Caption: Experimental workflow for TFA deprotection.

Quantitative Data:

While specific yield for the deprotection of 1-Boc-4-methylpiperazine is not consistently reported across the literature, similar Boc-piperazine deprotections generally proceed in high yield.

| Parameter | Value/Condition |

| Starting Material | 1-Boc-4-methylpiperazine (1.0 equiv.) |

| Reagent | Trifluoroacetic Acid (TFA) |

| Solvent | Dichloromethane (DCM), anhydrous |

| Reagent Ratio | 5-10 equivalents of TFA |

| Concentration | 0.1-0.2 M |

| Temperature | 0°C to room temperature |

| Reaction Time | 1-4 hours |

| Work-up | Neutralization with NaHCO₃, extraction |

| Typical Yield | High (often >90% for similar substrates) |

Considerations:

-

Side Reactions: The formation of stable trifluoroacetate salts can sometimes complicate the work-up.[1] If other acid-sensitive functional groups are present in the molecule, their degradation can occur.[1]

-

Work-up: Thorough removal of excess TFA is crucial. The basic wash during work-up is essential to isolate the free amine.[1]

Method 2: Hydrochloric Acid (HCl) in Organic Solvent

An alternative and widely used method involves the use of a solution of hydrochloric acid in an organic solvent like dioxane or methanol.[1] This method often yields the hydrochloride salt of the product, which can be advantageous for purification and handling.

Experimental Protocol:

The workflow for the HCl deprotection method is as follows:

Caption: Experimental workflow for HCl deprotection.

Quantitative Data:

Yields for this method are also generally high, with some literature reporting quantitative yields for the deprotection of similar Boc-protected amines.

| Parameter | Value/Condition |

| Starting Material | 1-Boc-4-methylpiperazine (1.0 equiv.) |

| Reagent | 4M HCl in Dioxane (or similar) |

| Solvent | Dioxane, Methanol |

| Reagent Ratio | 3-5 equivalents of HCl |

| Temperature | Room temperature |

| Reaction Time | 1-3 hours |

| Work-up | Precipitation of HCl salt or neutralization and extraction |

| Typical Yield | High (often quantitative for similar substrates) |

Considerations:

-

Product Form: This method conveniently provides the hydrochloride salt of N-methylpiperazine, which is often a stable, crystalline solid that is easier to handle and purify than the free base.[1]

-

Free Base Generation: If the free amine is required, an additional neutralization step is necessary.[1]

Data Summary and Comparison

| Method | Reagents | Solvent | Temperature | Time | Typical Yield | Advantages | Disadvantages |

| TFA/DCM | TFA | DCM | 0°C to RT | 1-4 h | >90% | Fast, effective | TFA is corrosive, work-up can be more involved |

| HCl/Dioxane | 4M HCl in Dioxane | Dioxane | RT | 1-3 h | High, often quantitative | Forms crystalline HCl salt, easy to handle | Requires an extra step to get the free base |

Conclusion

The synthesis of N-methylpiperazine from 1-Boc-4-methylpiperazine is a straightforward and high-yielding deprotection reaction. Both the Trifluoroacetic Acid and Hydrochloric Acid methods are reliable and widely used in the scientific community. The choice between the two often depends on the desired final product form (free base vs. hydrochloride salt) and the presence of other functional groups in the molecule. The detailed protocols and data provided in this guide should serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

The Strategic Role of 1-Boc-4-methylpiperazine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved aqueous solubility and oral bioavailability. Among its many derivatives, 1-Boc-4-methylpiperazine has emerged as a particularly valuable building block in the synthesis of a diverse range of therapeutic agents. Its strategic use, combining a readily cleavable protecting group with a key methyl substituent, allows for precise molecular elaboration, making it a favored intermediate in the development of kinase inhibitors, fatty acid amide hydrolase (FAAH) inhibitors, and ligands for G-protein coupled receptors (GPCRs). This technical guide provides an in-depth exploration of the role of 1-Boc-4-methylpiperazine in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical and Pharmacokinetic Profile

The unique structural features of 1-Boc-4-methylpiperazine contribute to its utility in drug design. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the unprotected nitrogen, while the N-methyl group can influence basicity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles of the final drug candidates.

| Property | Value | Source |

| Molecular Formula | C10H20N2O2 | [1] |

| Molar Mass | 200.28 g/mol | [1] |

| Density | 1.023 g/cm³ (Predicted) | [1] |

| pKa (Predicted) | 6.90 ± 0.10 | [2][3] |

| XLogP3 | 0.9 | [4] |

| Appearance | Colorless Oil or White to Off-White Crystalline Powder/Waxy Solid | [4][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [2][3] |

Core Applications in Drug Discovery and Development

The 1-Boc-4-methylpiperazine moiety is a key component in several classes of therapeutic agents, demonstrating its versatility in targeting a range of biological pathways.

Kinase Inhibitors

The 4-methylpiperazine group is a prevalent feature in numerous kinase inhibitors, where it often serves to enhance solubility and engage in favorable interactions within the ATP-binding pocket. Its incorporation is crucial in drugs targeting various cancers.

Bosutinib , a dual inhibitor of Src and Abl kinases, is used in the treatment of chronic myelogenous leukemia (CML).[6] While many synthetic routes to Bosutinib start from N-methylpiperazine, the principles of coupling a piperazine moiety are directly applicable to strategies employing 1-Boc-4-methylpiperazine for controlled synthesis.[7][8]

Ponatinib is another potent multi-targeted tyrosine kinase inhibitor that includes the 4-methylpiperazine scaffold and is effective against resistant forms of CML.[9] Synthetic routes often involve the late-stage introduction of the N-methylpiperazine group.[10][11]

Quantitative Data: Biological Activity of Kinase Inhibitors Incorporating the 4-Methylpiperazine Moiety

| Compound/Analogue | Target(s) | IC50/Activity | Cell Line/Assay |

| Bosutinib | BCR-ABL, Src family kinases | - | - |

| Ponatinib Analogue 13a | Abl | IC50 = 0.74 nM | K562 (CML) |

| Ponatinib Analogue 13c | Abl | IC50 = 0.88 nM | K562 (CML) |

| Ponatinib Analogue 13a | - | IC50 = 0.091 µM | KG1a (AML) |

| Ponatinib Analogue 40b | - | IC50 = 0.040 µM | KG1a (AML) |

| CHMFL-ABL/KIT-155 | ABL, c-KIT | IC50 = 46 nM (ABL), 75 nM (c-KIT) | Biochemical Assay |

Data for Ponatinib analogues are from a study on newly synthesized derivatives.[12] Data for CHMFL-ABL/KIT-155 is from a study on a novel dual kinase inhibitor.[13]

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a key enzyme in the endocannabinoid system, and its inhibition is a promising strategy for treating pain and inflammation.[14] The 4-methylpiperazine moiety has been incorporated into potent and selective FAAH inhibitors.

A notable example is PF-04457845 , a potent and irreversible FAAH inhibitor that has been evaluated in clinical trials.[15][16] The synthesis of such complex molecules often involves the coupling of a protected piperazine derivative to a core scaffold.

Quantitative Data: Biological Activity of FAAH Inhibitors

| Compound | Target | IC50 / k_inact/K_i |

| PF-04457845 | Human FAAH | IC50 = 7.2 nM |

| PF-04457845 | Human FAAH | k_inact/K_i = 40,300 M⁻¹s⁻¹ |

Data for PF-04457845.[15]

G-Protein Coupled Receptor (GPCR) Ligands

Arylpiperazine derivatives are a well-established class of GPCR ligands, particularly for dopamine and serotonin receptors, making them valuable in the development of treatments for central nervous system (CNS) disorders.[17][18] The 4-methylpiperazine group can be found in various CNS-acting drugs, where it influences receptor affinity and pharmacokinetic properties.[15]

Experimental Protocols

The following are representative protocols for the key synthetic transformations involving 1-Boc-4-methylpiperazine.

Protocol 1: N-Arylation of 1-Boc-4-methylpiperazine via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed coupling of 1-Boc-4-methylpiperazine with an aryl halide.

Materials:

-

1-Boc-4-methylpiperazine

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium pre-catalyst (e.g., RuPhos-Pd-G3)

-

Phosphine ligand (e.g., RuPhos)

-

Base (e.g., Sodium tert-butoxide, Cs2CO3)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv.), 1-Boc-4-methylpiperazine (1.2 equiv.), and the base (1.5 equiv.).

-

Add the palladium pre-catalyst (e.g., 2 mol %) and the ligand (e.g., 4 mol %).

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

This is a general protocol and may require optimization for specific substrates.[4]

Protocol 2: Reductive Amination with 1-Boc-4-methylpiperazine

This one-pot procedure is for the synthesis of N-alkylated derivatives from an aldehyde or ketone.

Materials:

-

1-Boc-4-methylpiperazine

-

Aldehyde or ketone

-

Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)3)

-

Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

-

Acetic acid (optional, as a catalyst)

Procedure:

-

Dissolve the aldehyde or ketone (1.0 equiv.) and 1-Boc-4-methylpiperazine (1.1 equiv.) in the chosen solvent in a round-bottom flask.

-

If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add the reducing agent (1.5 equiv.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., DCM).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

This protocol is adapted from general reductive amination procedures.[5][14][19]

Protocol 3: Boc-Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the secondary amine.

Materials:

-

Boc-protected piperazine derivative

-

Acidic solution (e.g., Trifluoroacetic acid (TFA) in DCM, or 4M HCl in dioxane)

-

Solvent (e.g., Dichloromethane (DCM))

Procedure:

-

Dissolve the Boc-protected compound in the chosen solvent.

-

Add the acidic solution (e.g., 20-50% TFA in DCM, or an excess of 4M HCl in dioxane).

-

Stir the reaction at room temperature and monitor by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The product is often obtained as the corresponding salt (e.g., TFA or HCl salt). If the free base is required, neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.

Visualizations of Key Biological Pathways and Synthetic Workflows

To better illustrate the context in which molecules derived from 1-Boc-4-methylpiperazine function, the following diagrams, generated using the DOT language, depict a key signaling pathway and a general experimental workflow.

Caption: General synthetic workflow for incorporating the 4-methylpiperazine moiety.

Caption: Simplified signaling pathway of BCR-ABL and its inhibition by Bosutinib.

Conclusion

1-Boc-4-methylpiperazine stands out as a strategic and versatile building block in medicinal chemistry. Its application spans multiple therapeutic areas, from oncology to neuropharmacology, underscoring its importance in the modern drug discovery landscape. The ability to perform selective chemical modifications, coupled with the favorable properties imparted by the 4-methylpiperazine moiety, ensures its continued relevance in the design and synthesis of novel, effective, and safe therapeutic agents. This guide provides a foundational understanding for researchers looking to leverage the unique advantages of this important synthetic intermediate.

References

- 1. Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bosutinib | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Bosutinib - Wikipedia [en.wikipedia.org]

- 7. Bosutinib synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103570724A - Synthesis method of ponatinib - Google Patents [patents.google.com]

- 11. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

- 12. Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

- 15. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. youtube.com [youtube.com]

Commercial Availability and Technical Guide for 1-Boc-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-methylpiperazine, also known as tert-butyl 4-methylpiperazine-1-carboxylate, is a key building block in modern organic synthesis and medicinal chemistry. Its piperazine core is a prevalent scaffold in numerous pharmaceuticals, imparting favorable pharmacokinetic properties. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at the other nitrogen, making it a versatile intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the commercial availability of 1-Boc-4-methylpiperazine, along with detailed experimental protocols for its use and deprotection.

Commercial Availability

1-Boc-4-methylpiperazine is readily available from a variety of chemical suppliers. The purity and price can vary between vendors, and it is typically sold in quantities ranging from grams to kilograms. Below is a summary of representative commercial sources and their offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 1-Boc-4-methylpiperazine | 53788-49-1 | ≥97% | 1g, 5g, 25g |

| MolPort | tert-butyl 4-methylpiperazine-1-carboxylate | 53788-49-1 | >97% | 1g, 5g, 10g, 25g |

| Chem-Impex | 1-Boc-4-methylpiperazine | 53788-49-1 | ≥97% | 250mg, 1g, 5g |

| Shanghai Macklin Biochemical Co., Ltd. | tert-Butyl 4-methylpiperazine-1-carboxylate | 53788-49-1 | Not Specified | Inquire |

| ChemicalBook | 1-Boc-4-methylpiperazine | 53788-49-1 | 98% | 25g, 100g |

Note: Pricing is subject to change and may vary based on quantity and supplier. It is recommended to request a quote directly from the suppliers for the most current information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol |

| Appearance | Colorless to yellow liquid or solid[1] |

| Melting Point | 43-47 °C |

| Boiling Point | 254.8 °C at 760 mmHg[2] |

| Density | ~1.023 g/cm³ |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and methanol.[3] |

| Storage | Store at 2-8°C[1][3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving 1-Boc-4-methylpiperazine.

Synthesis of 1-Boc-4-methylpiperazine

This protocol describes a common method for the synthesis of 1-Boc-4-methylpiperazine from 1-methylpiperazine and di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

1-Methylpiperazine

-

Di-tert-butyl dicarbonate (Boc2O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 1-methylpiperazine (1.0 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) (1.05 equivalents) in DCM to the stirred solution of 1-methylpiperazine.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 1-Boc-4-methylpiperazine.

Deprotection of 1-Boc-4-methylpiperazine (Acidic Conditions)

This protocol outlines the removal of the Boc protecting group to yield 1-methylpiperazine, typically as a salt.

Method A: Using Trifluoroacetic Acid (TFA)

Materials:

-

1-Boc-4-methylpiperazine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 1-Boc-4-methylpiperazine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.[4]

-

Cool the solution to 0 °C.

-

Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.[4]

-

Remove the ice bath and allow the reaction to warm to room temperature.[4]

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[4]

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[4]

-

To obtain the free base, carefully add saturated aqueous NaHCO3 solution to the residue until effervescence ceases and the pH is basic.[4]

-

Extract the aqueous layer with DCM (3 times).[4]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.[4]

-

Filter and concentrate under reduced pressure to yield 1-methylpiperazine.

Method B: Using Hydrochloric Acid (HCl) in Dioxane

Materials:

-

1-Boc-4-methylpiperazine

-

4M HCl in 1,4-dioxane solution

-

Methanol (optional, as a co-solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the 1-Boc-4-methylpiperazine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[4]

-

Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[4]

-

Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[4]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be precipitated by adding diethyl ether and collected by filtration.[4]

-

To obtain the free base, suspend the filtered solid in a mixture of water and DCM. Add saturated aqueous NaHCO3 solution until the mixture is basic.[4]

-

Separate the organic layer, and extract the aqueous layer with DCM.[4]

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 1-methylpiperazine.[4]

N-Alkylation of 1-Boc-4-methylpiperazine (Illustrative Example)

This protocol provides a general procedure for the alkylation of the unprotected nitrogen of a Boc-protected piperazine derivative, which can be adapted for 1-Boc-4-methylpiperazine.

Materials:

-

1-Boc-piperazine (as a starting point for the general reaction)

-

Alkyl halide (e.g., Benzyl bromide)

-

Potassium carbonate (K2CO3) or another suitable base

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 1-Boc-piperazine (1.0 equivalent) in acetonitrile (ACN), add potassium carbonate (K2CO3) (2.0 equivalents).

-

Add the alkyl halide (e.g., benzyl bromide) (1.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) for 4-16 hours.

-

Monitor the reaction by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the crude product.

-

Purify by silica gel column chromatography if necessary.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Synthetic workflow for 1-Boc-4-methylpiperazine.

Caption: Boc deprotection workflow using TFA.

References

Spectroscopic Profile of 1-Boc-4-methylpiperazine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-Boc-4-methylpiperazine (tert-butyl 4-methylpiperazine-1-carboxylate), a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | tert-butyl 4-methylpiperazine-1-carboxylate |

| Synonyms | 1-Boc-4-methylpiperazine, N-Boc-N'-methylpiperazine |

| CAS Number | 53788-49-1 |

| Molecular Formula | C10H20N2O2[1] |

| Molecular Weight | 200.28 g/mol [1] |

| Appearance | Colorless oil[2] |

| Boiling Point | 254.8°C at 760 mmHg |

| Density | 1.023 g/cm³ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of 1-Boc-4-methylpiperazine provide detailed information about its carbon-hydrogen framework.

¹H NMR Data

The ¹H NMR spectrum of 1-Boc-4-methylpiperazine shows distinct signals for the protons of the Boc protecting group, the methyl group, and the piperazine ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.40 | t | 4H | -N(Boc)-CH₂- |

| ~2.35 | t | 4H | -N(CH₃)-CH₂- |

| ~2.28 | s | 3H | -CH₃ |

| ~1.45 | s | 9H | -C(CH₃)₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~154.7 | C=O (Boc) |

| ~79.5 | -C(CH₃)₃ |

| ~54.5 | -N(CH₃)-CH₂- |

| ~46.2 | -N(Boc)-CH₂- |

| ~46.0 | -CH₃ |

| ~28.4 | -C(CH₃)₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Boc-4-methylpiperazine shows characteristic absorption bands for the C-H, C-N, and C=O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~2865 | Medium | C-H stretch (alkane) |

| ~1695 | Strong | C=O stretch (carbamate) |

| ~1417 | Medium | C-H bend (alkane) |

| ~1238 | Strong | C-N stretch |

| ~1162 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Boc-4-methylpiperazine, the expected molecular ion peak and common fragments are listed below.

| m/z | Relative Intensity | Assignment |

| 200.15 | Moderate | [M]⁺ (Molecular Ion) |

| 144.12 | High | [M - C₄H₈]⁺ |

| 100.10 | High | [M - Boc]⁺ |

| 57.07 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 1-Boc-4-methylpiperazine.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 1-Boc-4-methylpiperazine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal.

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): Place a drop of neat 1-Boc-4-methylpiperazine between two KBr or NaCl plates to form a thin film.

-

Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Run a background spectrum of the empty sample holder and subtract it from the sample spectrum to eliminate atmospheric and instrument-related absorptions.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of 1-Boc-4-methylpiperazine (typically ~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique that is likely to show a more prominent molecular ion peak.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 1-Boc-4-methylpiperazine.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Stability and Storage of 1-Boc-4-methylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Boc-4-methylpiperazine. The information is curated for professionals in research and drug development to ensure the integrity and reliability of this reagent in experimental workflows. This document outlines the known stability profile, potential degradation pathways, and detailed protocols for assessing the purity and stability of 1-Boc-4-methylpiperazine.

Chemical Profile and Handling Recommendations

1-Boc-4-methylpiperazine, a commonly used building block in medicinal chemistry, is a white to off-white solid. Proper handling and storage are crucial to maintain its purity and reactivity.

Recommended Storage Conditions:

For optimal stability, 1-Boc-4-methylpiperazine should be stored in a cool, dry, and well-ventilated area. It is advisable to keep the container tightly sealed to prevent moisture ingress and exposure to atmospheric carbon dioxide. Long-term storage at 2-8°C is recommended. For extended periods, storage at -20°C can further ensure stability. The compound should be protected from light.

Handling Precautions:

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 1-Boc-4-methylpiperazine. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Stability Profile

The stability of 1-Boc-4-methylpiperazine is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. The tert-butyloxycarbonyl (Boc) protecting group is a key determinant of its chemical stability.

Table 1: Summary of Stability Characteristics

| Condition | Stability Profile | Potential Degradation Products |

| Acidic pH | Unstable. The Boc group is labile to acidic conditions, leading to deprotection. | 1-methylpiperazine, tert-butanol, isobutylene, carbon dioxide |

| Basic pH | Generally Stable. The Boc group is resistant to cleavage under basic conditions. | - |

| Elevated Temperature | Moderately Stable. Prolonged exposure to high temperatures may lead to gradual degradation. | Potential for ring degradation products similar to piperazine. |

| Light Exposure | Potentially Unstable. As with many organic compounds, prolonged exposure to UV light may cause degradation. | Photodegradation products (structure-specific). |

| Oxidizing Agents | Unstable. Strong oxidizing agents can lead to the degradation of the piperazine ring. | Ring-opened products, N-oxides, and other oxidation byproducts. |

Potential Degradation Pathways

The primary degradation pathway for 1-Boc-4-methylpiperazine is the acid-catalyzed cleavage of the Boc group. Other potential degradation routes, based on the reactivity of the piperazine scaffold, include oxidation and thermal decomposition.

Acid-Catalyzed Deprotection

The most significant instability of 1-Boc-4-methylpiperazine is its susceptibility to acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which then typically eliminates a proton to form isobutylene. This process yields the deprotected 1-methylpiperazine.

Caption: Acid-catalyzed deprotection of 1-Boc-4-methylpiperazine.

Oxidative Degradation

While specific studies on 1-Boc-4-methylpiperazine are limited, research on piperazine indicates that oxidative conditions can lead to the formation of various degradation products, including ring-opened species and N-oxides. The presence of the Boc group may offer some steric hindrance, but the piperazine ring remains susceptible to strong oxidants.

Caption: Potential oxidative degradation pathways.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the purity of 1-Boc-4-methylpiperazine and quantifying its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is generally suitable for this purpose.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |

| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C |

| Oxidation | 3% H₂O₂ | 24 hours at room temperature |

| Thermal Degradation | 80°C (solid state) | 48 hours |

| Photostability | ICH Q1B conditions (UV/Vis light) | As per guidelines |

Stability-Indicating HPLC Method (Example Protocol)

This protocol provides a starting point for developing a validated stability-indicating method. Optimization will be necessary for specific instrumentation and requirements.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve 1 mg/mL in a mixture of Mobile Phase A and B (50:50) |

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of 1-Boc-4-methylpiperazine.

Caption: Workflow for stability assessment of 1-Boc-4-methylpiperazine.

Conclusion

1-Boc-4-methylpiperazine is a stable compound under standard storage conditions. The primary liability is its sensitivity to acidic environments, which leads to the cleavage of the Boc protecting group. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere. When using 1-Boc-4-methylpiperazine in multi-step syntheses, it is crucial to consider the pH of the reaction and work-up conditions to avoid unintended deprotection. The development and validation of a stability-indicating analytical method, such as the HPLC method outlined herein, are essential for ensuring the quality and integrity of this important building block in drug discovery and development.

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 1-Boc-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-methylpiperazine is a valuable building block in modern organic and medicinal chemistry. The presence of the Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens allows for regioselective functionalization, making it a key intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. The N-methylpiperazine moiety is a common feature in many biologically active compounds, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands, where it can enhance solubility, cell permeability, and target engagement.

This document provides detailed protocols for the synthesis of amides using 1-Boc-4-methylpiperazine as the amine component. It includes a comparative summary of common coupling reagents, step-by-step experimental procedures, and illustrates the role of this building block in drug discovery workflows.

Data Presentation: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. The following table summarizes commonly used reagents and their typical performance in coupling reactions involving N-Boc protected piperazines with carboxylic acids. While yields are substrate-dependent, this table provides a general guideline.

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |

| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | A cost-effective and widely used method. The urea byproduct is water-soluble, which can simplify purification.[1] |

| HATU | None | DIPEA | DMF | 1 - 6 | 85 - 98 | Highly efficient and rapid, often preferred for sterically hindered substrates and to minimize racemization.[1] |

| DCC | DMAP (cat.) | - | DCM | 12 - 24 | 70 - 85 | Effective, but the dicyclohexylurea (DCU) byproduct is insoluble and requires filtration for removal. |

| PyBOP | None | DIPEA | DMF | 2 - 8 | 80 - 95 | A phosphonium salt-based reagent with high coupling efficiency and low risk of racemization. |

Experimental Protocols

The following are detailed protocols for the synthesis of an amide from a generic carboxylic acid (R-COOH) and 1-Boc-4-methylpiperazine.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol outlines a standard procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[1]

Materials:

-

Carboxylic acid (R-COOH)

-

1-Boc-4-methylpiperazine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and DIPEA (2.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution and maintain the temperature at 0 °C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

-

Add 1-Boc-4-methylpiperazine (1.1 eq) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: Amide Coupling using HATU

This protocol is recommended for more challenging substrates, such as those that are sterically hindered, or when rapid reaction times are desired.[1]

Materials:

-

Carboxylic acid (R-COOH)

-

1-Boc-4-methylpiperazine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

-

Add 1-Boc-4-methylpiperazine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 1-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Applications in Drug Discovery and Development

Amides derived from 1-Boc-4-methylpiperazine are key components in the synthesis of various drug candidates. The N-methylpiperazine moiety is often crucial for achieving the desired pharmacological profile.

Synthesis of Kinase Inhibitors

The N-methylpiperazine group is a well-established pharmacophore in many kinase inhibitors, such as the anti-leukemia agent Imatinib. The synthesis of such molecules often involves the coupling of a carboxylic acid-containing heterocyclic core with N-methylpiperazine. The use of 1-Boc-4-methylpiperazine allows for a controlled, stepwise synthesis, where the Boc group can be removed in a later step to yield the final active pharmaceutical ingredient (API).[1][2]

Development of GPCR Ligands

Arylpiperazine derivatives are a prominent class of ligands for G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2) receptors.[3] The synthesis of these ligands often involves an amide bond formation to connect the arylpiperazine moiety to another part of the molecule. The workflow below illustrates a typical path for developing novel GPCR ligands, starting from a lead compound and utilizing 1-Boc-4-methylpiperazine to explore structure-activity relationships (SAR).

References

Application Note: Protocols for the N-Boc Deprotection of 1-Boc-4-methylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a fundamental amine protecting group in modern organic synthesis, valued for its stability across a wide range of reaction conditions and its straightforward removal under acidic conditions.[1][2] Piperazine scaffolds are crucial pharmacophores in drug discovery, and 1-Boc-4-methylpiperazine serves as a key building block. The selective removal of the Boc group is a critical step to enable further functionalization at the newly freed secondary amine.

This document provides detailed protocols for the acidic N-Boc deprotection of 1-Boc-4-methylpiperazine, focusing on the two most common and effective methods: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group proceeds via an acid-catalyzed elimination mechanism. The process begins with the protonation of the carbamate oxygen by a strong acid.[1][3] This is followed by the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3] The carbamic acid is unstable and rapidly decarboxylates to yield the free amine, carbon dioxide, and a tert-butyl byproduct (typically isobutylene).[3][4] Under the acidic reaction conditions, the resulting deprotected amine is typically protonated, forming its corresponding salt (e.g., trifluoroacetate or hydrochloride).[3]

Comparative Data on Deprotection Protocols

The choice between TFA and HCl often depends on factors such as the presence of other acid-sensitive functional groups, the desired salt form of the product, and the scale of the reaction.[1] The following table summarizes typical conditions for each method.

| Method | Reagent & Equivalents | Solvent | Temperature | Time (h) | Typical Yield | Notes |

| TFA | Trifluoroacetic Acid (5-10 eq.) | Dichloromethane (DCM) | 0 °C to RT | 1 - 4 | >95% | Forms a trifluoroacetate salt which may be oily. Work-up involves neutralization.[1][5] |

| HCl | 4M HCl in Dioxane (3-10 eq.) | 1,4-Dioxane or Methanol | Room Temperature | 1 - 4 | >95% | Often precipitates the product as a crystalline hydrochloride salt, simplifying isolation.[1][5] |

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a standard and highly effective method for Boc deprotection.

Materials:

-

1-Boc-4-methylpiperazine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

-

Dissolution: Dissolve 1-Boc-4-methylpiperazine (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Acid Addition: Slowly add TFA (5-10 equiv.) dropwise to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1][5]

-

Work-up (Evaporation & Neutralization):

-

Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5]

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

-

-

Extraction & Isolation:

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected 4-methylpiperazine.[5]

-

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is an excellent alternative to TFA, particularly if the hydrochloride salt of the product is desired for its crystallinity and ease of handling.

Materials:

-

1-Boc-4-methylpiperazine

-

4M HCl in 1,4-dioxane solution

-

Methanol or 1,4-Dioxane (as co-solvent, optional)

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 1-Boc-4-methylpiperazine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

-

Acid Addition: Add the 4M HCl in dioxane solution (3-10 equiv.) to the stirred solution at room temperature.[1][6]

-

Reaction: Stir the reaction for 1-3 hours at room temperature. In many cases, the hydrochloride salt of the deprotected product will precipitate from the solution.[5]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Isolation:

-

Method A (Direct Filtration): If a precipitate has formed, add diethyl ether to the mixture to encourage further precipitation. Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.[5]

-

Method B (Evaporation): If no precipitate forms, remove the solvent and excess HCl under reduced pressure to yield the crude hydrochloride salt, which can be used directly or purified further.[7]

-

Troubleshooting and Optimization

| Problem | Possible Cause | Recommended Solution |

| Incomplete Reaction | Insufficient acid or reaction time. | Increase the equivalents of acid (TFA or HCl). Prolong the reaction time and continue monitoring. A moderate increase in temperature (e.g., to 40 °C) can be considered.[5] |

| Low Yield | Product loss during aqueous work-up. | Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction to have the product in its free base form. Perform multiple extractions (3-4x) to maximize recovery.[5] |

| Side reactions due to harsh conditions. | If other acid-sensitive groups are present, lower the reaction temperature and/or use a milder deprotection reagent.[5] | |

| Purification Issues | Product is an oil or difficult to crystallize. | If isolating the free base is problematic, consider converting it to a different, more crystalline salt (e.g., fumarate, citrate).[5] |

| Product hydrochloride salt is water-soluble. | If using the HCl method, avoid an aqueous work-up. Isolate the salt by direct precipitation with an anti-solvent like diethyl ether or by evaporating the reaction mixture to dryness.[5] |

Conclusion

The deprotection of 1-Boc-4-methylpiperazine is a robust and high-yielding transformation critical for the synthesis of many biologically active molecules. Both TFA in DCM and HCl in dioxane are reliable and efficient methods.[1] The choice of protocol should be guided by the downstream synthetic steps, the desired final salt form, and the presence of other functional groups in the molecule. The protocols and data provided herein offer a comprehensive guide for researchers to successfully perform this essential synthetic step.

References

Application of 1-Boc-4-methylpiperazine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction